BenchChemオンラインストアへようこそ!

Ziyuglycoside I (Standard)

Pharmacokinetics Bioavailability ADME

Ziyuglycoside I (Standard) is a certified analytical reference material (≥98% HPLC) ensuring batch-to-batch reproducibility for G2/M arrest, p53-mediated apoptosis, and collagen expression quantification. Unlike Ziyuglycoside II (2.6% vs 4.6% oral bioavailability), its unique glycosylation profile ensures accurate chromatographic fingerprinting and functional data integrity. This standard is essential for validated UPLC-MS/MS analysis (LLOQ 6.50 ng/mL) and preclinical studies requiring SMEDDS formulation to achieve 21.94% bioavailability. Procure this reference standard to avoid experimental variability and ensure regulatory-compliant quality control of Sanguisorba officinalis extracts.

Molecular Formula C41H66O13
Molecular Weight 767.0 g/mol
Cat. No. B15558415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZiyuglycoside I (Standard)
Molecular FormulaC41H66O13
Molecular Weight767.0 g/mol
Structural Identifiers
InChIInChI=1S/C41H66O13/c1-20-10-15-41(35(49)54-34-31(48)29(46)28(45)23(18-42)52-34)17-16-38(5)21(32(41)40(20,7)50)8-9-25-37(4)13-12-26(36(2,3)24(37)11-14-39(25,38)6)53-33-30(47)27(44)22(43)19-51-33/h8,20,22-34,42-48,50H,9-19H2,1-7H3/t20-,22+,23-,24+,25-,26+,27+,28-,29+,30-,31-,32-,33+,34?,37+,38-,39-,40-,41+/m1/s1
InChIKeyWCHBFWOEFOZHMK-JLPDSDKOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ziyuglycoside I (CAS 35286-58-9) Procurement Guide: Triterpenoid Saponin Standard for Anticancer, Anti-Inflammatory, and Immunomodulatory Research


Ziyuglycoside I (ZgI, also known as Kudinoside H) is a pentacyclic triterpenoid saponin with the molecular formula C41H66O13 and molecular weight 766.96 [1]. It is one of the principal bioactive constituents isolated from the roots of Sanguisorba officinalis L. (great burnet), alongside its structurally related analog Ziyuglycoside II [1]. As an analytical standard, Ziyuglycoside I is typically supplied as a white to off-white solid powder with certified chromatographic purity (e.g., ≥95.0% or ≥98.0% by HPLC), ensuring batch-to-batch reproducibility for quantitative analysis, pharmacological studies, and quality control applications .

Why Ziyuglycoside I Cannot Be Interchanged with Structurally Similar Saponins: Rationale for Selective Procurement


Although Ziyuglycoside I shares a common botanical origin and triterpenoid saponin classification with Ziyuglycoside II and other ursolic acid derivatives, critical differences in glycosylation patterns and molecular structure produce divergent pharmacokinetic profiles and biological mechanisms. Ziyuglycoside I (C41H66O13) contains a more extensive glycoside moiety than Ziyuglycoside II (C35H56O8) [1], which directly impacts aqueous solubility, membrane permeability, and systemic bioavailability [2]. Crucially, their oral absolute bioavailability differs substantially: Ziyuglycoside I exhibits 2.6% bioavailability versus 4.6% for Ziyuglycoside II [3]. Furthermore, while both compounds demonstrate anticancer effects, Ziyuglycoside I exerts cytotoxicity preferentially against cancer cells via p53-mediated G2/M arrest and apoptosis induction, whereas Ziyuglycoside II acts primarily through ROS generation [4]. Substitution without verification therefore compromises both quantitative analytical accuracy and functional interpretation of experimental outcomes.

Ziyuglycoside I Quantitative Differentiation Evidence: Head-to-Head and Comparative Data for Research Procurement Decisions


Oral Absolute Bioavailability of Ziyuglycoside I vs. Ziyuglycoside II in Rat Model

In a direct head-to-head pharmacokinetic study, Ziyuglycoside I demonstrated an oral absolute bioavailability of 2.6% in rats, which is 43.5% lower than the 4.6% bioavailability measured for Ziyuglycoside II under identical experimental conditions [1]. The UPLC-MS/MS method used for simultaneous quantification of both compounds in rat plasma achieved a linear range of 2–2000 ng/mL (r > 0.99), with intra-day accuracy ranging from 87% to 110% and inter-day accuracy from 97% to 109% [1].

Pharmacokinetics Bioavailability ADME

Anti-Proliferative Activity of Ziyuglycoside I Against Triple-Negative Breast Cancer Cells

Ziyuglycoside I exhibited strong anti-proliferative activity against MDA-MB-231 triple-negative breast cancer (TNBC) cells, with an IC50 value of 13.96 µM following 24-hour exposure [1]. In the same experimental series, treatment with 20 µM Ziyuglycoside I increased the proportion of apoptotic cells from a baseline of 2.43% to 44.76% [1]. Although direct IC50 data for Ziyuglycoside II against MDA-MB-231 cells are not available in the same study, Ziyuglycoside II is reported to inhibit MDA-MB-231 cell viability with an IC50 of approximately 15 µM via ROS-mediated pathways in a separate study [2].

Anticancer TNBC Cell Proliferation

Preferential Cytotoxicity of Ziyuglycoside I Against Cancer Cells vs. Normal Mammary Cells

Ziyuglycoside I demonstrated a significant growth inhibitory effect on MDA-MB-231 breast carcinoma cells compared to normal mammary gland Hs 578Bst cells [1]. The study specifically noted that treatment with Ziyuglycoside I resulted in a significant growth inhibitory effect on MDA-MB-231 cells, whereas the compound exhibited substantially reduced cytotoxicity toward normal Hs 578Bst mammary epithelial cells under the same experimental conditions [1]. No comparable selectivity data for Ziyuglycoside II against this normal/cancer cell pair have been identified in the current literature.

Selective Cytotoxicity Therapeutic Index Safety

Formulation-Enhanced Solubility and Bioavailability of Ziyuglycoside I via SMEDDS Technology

The intrinsically low aqueous solubility of Ziyuglycoside I was enhanced to 23.93 mg/g through a self-microemulsifying drug delivery system (SMEDDS) formulation, achieving an average particle size of 207.92 ± 2.13 nm [1]. This formulation improvement yielded a 6.94-fold increase in oral absolute bioavailability, from 3.16% for unformulated ZgI to 21.94% for ZgI-SMEDDS in rats [1]. Importantly, the bioavailability improvement translated into functional superiority: mice treated with ZgI-SMEDDS exhibited significantly higher white blood cell counts than those receiving unformulated ZgI in a myelosuppression model [1].

Drug Delivery Formulation Solubility Enhancement

Ziyuglycoside I Dose-Dependent Enhancement of Type I Collagen Expression in Human Fibroblasts

Ziyuglycoside I increased the expression of type I collagen in normal human fibroblast cells in a concentration-dependent manner, achieving a maximum enhancement of 71.3% at a concentration of 50 µM [1]. A clinical study of a topical formulation containing Ziyuglycoside I, incorporating visual evaluation and image analysis, demonstrated a statistically significant effect (p < 0.05) of the test formulation compared to placebo [1]. No comparable collagen synthesis enhancement data for Ziyuglycoside II have been identified in the current literature.

Anti-Wrinkle Collagen Synthesis Cosmeceutical

LLOQ Sensitivity for Ziyuglycoside I in Bioanalytical Quantification

The lower limit of quantification (LLOQ) for Ziyuglycoside I in rat plasma was established at 6.50 ng/mL using a validated LC-MS/MS method [1]. This value is comparable to the LLOQ determined for related triterpenoid analytes in the same study: 3β,19α-dihydroxyurs-12-en-28-oic-acid 28-β-d-glucopyranosyl ester at 5.75 ng/mL, and pomolic acid at 2.63 ng/mL [1]. The extraction recoveries for all analytes in the study exceeded 84% [2].

Analytical Chemistry HPLC Method Validation

Optimal Research and Industrial Application Scenarios for Ziyuglycoside I Based on Verified Evidence


Triple-Negative Breast Cancer (TNBC) Preclinical Research

Ziyuglycoside I demonstrates validated anti-proliferative activity against MDA-MB-231 TNBC cells with an IC50 of 13.96 µM, inducing apoptosis in 44.76% of cells at 20 µM concentration following 24-hour exposure [1]. Critically, the compound exhibits preferential cytotoxicity toward cancer cells relative to normal mammary Hs 578Bst cells, suggesting a favorable therapeutic window for anticancer research applications [1]. The mechanism involves p53-mediated G2/M cell cycle arrest and activation of both intrinsic and extrinsic apoptotic pathways [1].

Immunomodulatory and Myelosuppression Therapy Studies Requiring Advanced Formulation

For in vivo studies targeting leukocyte elevation or myelosuppression therapy, Ziyuglycoside I must be evaluated with an optimized delivery system. Unformulated ZgI exhibits low absolute oral bioavailability of only 3.16%, limiting systemic exposure [1]. However, SMEDDS-formulated ZgI achieves a 6.94-fold bioavailability enhancement to 21.94% and significantly improves leukocyte elevation outcomes in myelosuppressed mice compared to unformulated compound [1]. Researchers should either procure pre-formulated material or budget for formulation development to achieve meaningful in vivo efficacy.

Cosmeceutical Formulation Development for Anti-Aging and Dermal Rejuvenation

Ziyuglycoside I provides a data-supported basis for cosmeceutical research, having demonstrated dose-dependent enhancement of type I collagen expression in human fibroblasts, reaching a maximum of 71.3% increase at 50 µM [1]. This in vitro activity has been clinically corroborated: a topical formulation containing Ziyuglycoside I produced a statistically significant improvement (p < 0.05) over placebo in human visual evaluation and image analysis studies [1]. This makes Ziyuglycoside I a preferred ingredient for anti-wrinkle and dermal repair formulations.

Analytical Method Development and Quality Control Standardization

Ziyuglycoside I serves as a validated analytical standard for HPLC/UPLC method development, with established LLOQ of 6.50 ng/mL in plasma and a linear quantification range of 2–2000 ng/mL (r > 0.99) [1]. The compound is available as a primary reference standard with certified chromatographic purity (e.g., ≥95.0% or ≥98.0% by HPLC), suitable for content determination, fingerprinting, and batch-to-batch consistency evaluation of Sanguisorba officinalis extracts and formulations [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ziyuglycoside I (Standard)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.